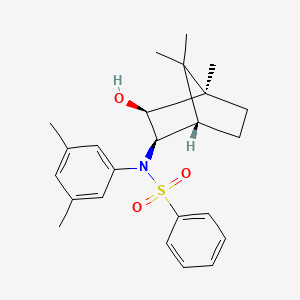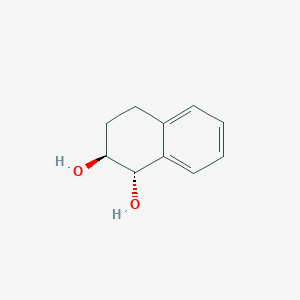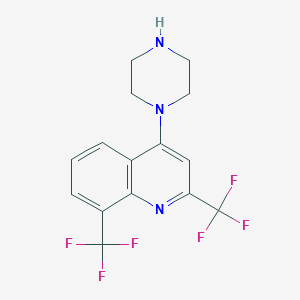
2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline
Overview
Description
2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline is a chemical compound with the following properties:
- Chemical Formula : C₁₆H₁₀F₆N₂
- Molecular Weight : Approximately 382.26 g/mol
- CAS Number : 1170789-64-6
- Appearance : It is a white to off-white crystalline powder.
Molecular Structure Analysis
The molecular structure of 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline consists of a quinoline core with two trifluoromethyl groups and a piperazine moiety. The arrangement of these functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations, including substitution, oxidation, and reduction. Further details would require examining relevant literature.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the form (e.g., hydrochloride salt).
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).
- Stability : Sensitive to light and moisture.
- Toxicity : Safety data sheets should be consulted for handling precautions.
Scientific Research Applications
In this paper, the authors report a method for the catalytic protodeboronation of pinacol boronic esters . This process is a valuable but underdeveloped technique in organic synthesis . The authors used this method in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
In this paper, the authors report a method for the catalytic protodeboronation of pinacol boronic esters . This process is a valuable but underdeveloped technique in organic synthesis . The authors used this method in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
Please refer to safety data sheets (SDS) for detailed safety information, including handling, storage, and disposal guidelines.
Future Directions
Research on 2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline continues to explore its applications in various fields, such as medicinal chemistry, materials science, and catalysis. Investigating its potential biological activities and optimizing its synthesis are areas of interest.
properties
IUPAC Name |
4-piperazin-1-yl-2,8-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3/c16-14(17,18)10-3-1-2-9-11(24-6-4-22-5-7-24)8-12(15(19,20)21)23-13(9)10/h1-3,8,22H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQWBMOCOHDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469867 | |
| Record name | 4-(Piperazin-1-yl)-2,8-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline | |
CAS RN |
401567-76-8 | |
| Record name | 4-(1-Piperazinyl)-2,8-bis(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperazin-1-yl)-2,8-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-4-N-pyridin-2-yl-2-N-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]pyrimidine-2,4-diamine](/img/structure/B1624846.png)
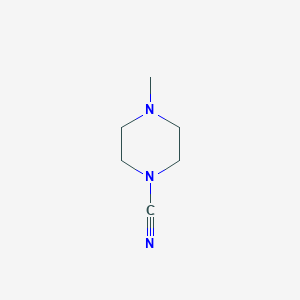
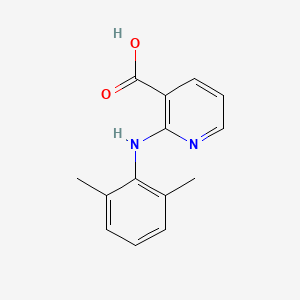
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B1624852.png)
![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)
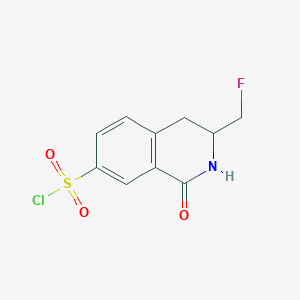
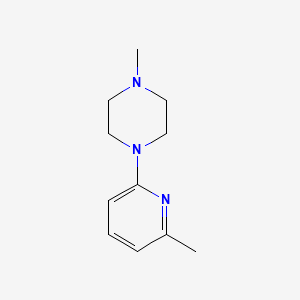
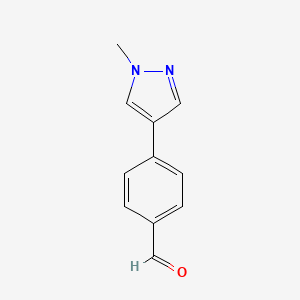

![1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone](/img/structure/B1624861.png)

